![molecular formula C27H25N5O3 B2972151 7-(2,4-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537000-78-5](/img/structure/B2972151.png)
7-(2,4-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,4-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H25N5O3 and its molecular weight is 467.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates . This results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within the cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a critical biochemical pathway in cells . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, preventing cells from dividing and proliferating . This disruption can lead to the induction of apoptosis, or programmed cell death, particularly in cancer cells .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Actividad Biológica
The compound 7-(2,4-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions that can vary based on the substituents on the aromatic rings. The target compound can be synthesized through a reaction involving 2-amino-5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine as an intermediate. The general synthetic route includes:
- Formation of the Triazolo-Pyrimidine Core : Utilizing appropriate aryl aldehydes and amines under controlled conditions.
- Substitution Reactions : Modifying the C-5 and C-7 positions to introduce the dimethoxyphenyl and diphenyl groups.
- Carboxamide Formation : Finalizing the structure by converting suitable precursors into carboxamide derivatives.
Key Reaction Conditions
- Solvents : Commonly used solvents include ethanol and acetic acid.
- Catalysts : Various catalysts can enhance reaction efficiency and yield.
Antiviral Activity
The compound has shown promising results in inhibiting viral replication. Studies indicate that derivatives of triazolo[1,5-a]pyrimidines possess antiviral properties against several viruses, including influenza and HIV. For instance:
- Influenza Virus Inhibition : A related compound demonstrated an IC50 value of 3.5 µM against HIV-1, indicating potential for antiviral applications in respiratory viruses as well .
- Mechanism of Action : The antiviral activity is attributed to the inhibition of viral protein interactions essential for replication.
Anticancer Properties
Triazolo-pyrimidines have also been explored for their anticancer potential:
- Cell Line Studies : Compounds from this class have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing significant cytotoxicity with IC50 values ranging from 45 to 97 nM .
- Mechanism : The anticancer activity is often linked to their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Other Biological Activities
In addition to antiviral and anticancer properties, this compound class has been associated with:
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory activity by modulating cytokine production.
- CNS Activity : Some triazolo-pyrimidines have been identified as potential anxiolytic agents.
Study 1: Antiviral Activity Assessment
A study evaluated the antiviral efficacy of a series of triazolo[1,5-a]pyrimidines against influenza virus. The results indicated that modifications at the C-7 position significantly enhanced antiviral potency.
Compound | IC50 (µM) | Viral Target |
---|---|---|
Compound A | 3.5 | HIV |
Compound B | 2.0 | Influenza |
Compound C | 0.41 | RNase H |
Study 2: Anticancer Efficacy
Research focused on the cytotoxic effects of triazolo-pyrimidine derivatives on MCF-7 cells revealed that specific substitutions at the C-5 position led to improved cell viability inhibition.
Compound | IC50 (nM) | Cell Line |
---|---|---|
Compound D | 45 | MCF-7 |
Compound E | 99 | HCT-116 |
Propiedades
IUPAC Name |
7-(2,4-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-17-23(26(33)29-19-12-8-5-9-13-19)24(21-15-14-20(34-2)16-22(21)35-3)32-27(28-17)30-25(31-32)18-10-6-4-7-11-18/h4-16,24H,1-3H3,(H,29,33)(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUIHBUMAMXFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.